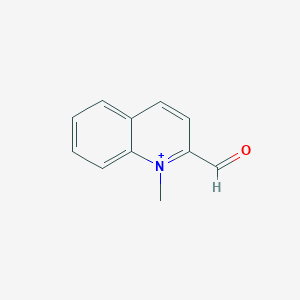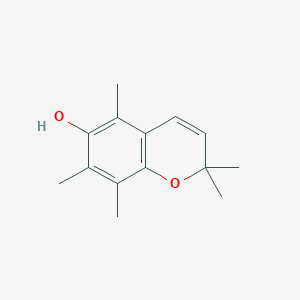
4-Chloro-2-fluoroaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-fluoroaniline;hydrochloride is an organic compound with the molecular formula C6H5ClFN·HCl. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoroaniline;hydrochloride typically involves the following steps:
Fluorination: The starting material, 4-chloroaniline, undergoes a fluorination reaction to introduce the fluorine atom at the ortho position relative to the amino group.
Hydrochloride Formation: The resulting 4-chloro-2-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction typically produces the corresponding amine.
Applications De Recherche Scientifique
4-Chloro-2-fluoroaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluoroaniline: Has the chlorine and fluorine atoms in different positions on the benzene ring.
2,6-Difluoroaniline: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness
4-Chloro-2-fluoroaniline;hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
54416-81-8 |
|---|---|
Formule moléculaire |
C6H6Cl2FN |
Poids moléculaire |
182.02 g/mol |
Nom IUPAC |
4-chloro-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Clé InChI |
TZZUKRWKJHFYJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


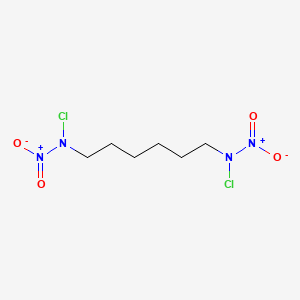
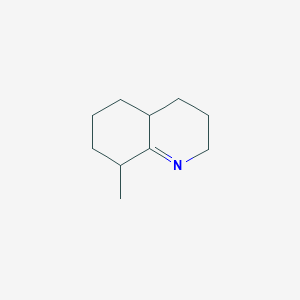

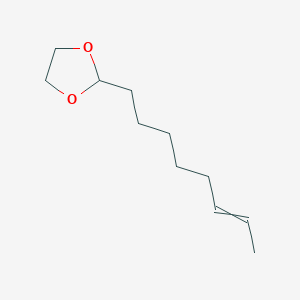


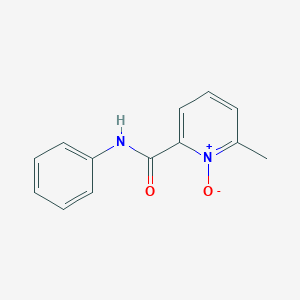
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
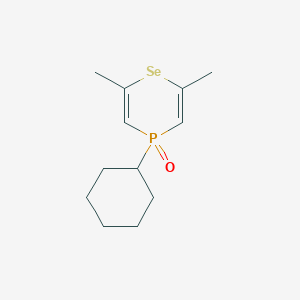
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
silane](/img/structure/B14634006.png)

